Product packaging for Diethyl 2-Ethyl-2-methylmalonate-D3(Cat. No.:CAS No. 848565-90-2)

Diethyl 2-Ethyl-2-methylmalonate-D3

Cat. No.: B147241
CAS No.: 848565-90-2
M. Wt: 205.27 g/mol
InChI Key: ODRGILDUWDVBJX-GKOSEXJESA-N
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Description

Contextual Significance of Deuterated Organic Compounds in Modern Chemical Science

Deuterated organic compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), play a pivotal role in modern chemical and biomedical science. The introduction of deuterium into a molecule can lead to a number of useful effects without significantly altering its chemical properties. nih.gov This isotopic substitution is particularly valuable in mechanistic studies, metabolic research, and pharmaceutical development.

One of the most significant applications of deuteration is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. nih.gov By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of a reaction.

In pharmacology, deuteration can alter the metabolic fate of a drug. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as increased drug exposure and a longer half-life. nih.gov Furthermore, deuterated compounds are extensively used as internal standards in quantitative analysis by mass spectrometry, owing to their similar chemical behavior to the analyte but distinct mass.

Overview of Malonate Ester Derivatives in Advanced Synthetic and Mechanistic Chemistry

Malonate esters, such as diethyl malonate, are versatile reagents in organic synthesis, most notably in the malonic ester synthesis. wikipedia.orgucalgary.ca This classic method allows for the conversion of alkyl halides into carboxylic acids with two additional carbon atoms. The methylene (B1212753) protons alpha to the two carbonyl groups of the malonate ester are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. ucalgary.ca This enolate is a potent nucleophile that can react with an alkyl halide in an SN2 reaction to form an alkylated malonate ester. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating yields a substituted carboxylic acid. wikipedia.org

The reactivity of malonate esters extends beyond simple alkylation. They can undergo a variety of other transformations, including acylation, Michael additions, and condensations, making them valuable building blocks for a wide range of more complex molecules. chemicalbook.com The ability to introduce various substituents onto the central carbon atom provides a powerful tool for constructing diverse molecular architectures.

Specific Research Importance of Diethyl 2-Ethyl-2-methylmalonate-D3 as a Deuterated Probe

This compound is a specifically designed molecule that combines the features of a malonate ester with the benefits of isotopic labeling. The "D3" designation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium. This targeted deuteration makes it a valuable tool for specific research applications, primarily as a tracer and an internal standard in mass spectrometry-based analyses.

The primary research application of this compound is in metabolic studies, particularly for tracing the metabolic pathways of compounds that are structurally related to it upon hydrolysis, such as methylmalonic acid. In these studies, the deuterated compound is introduced into a biological system, and its fate is tracked by detecting the deuterium-labeled metabolites using techniques like mass spectrometry. This allows for the elucidation of metabolic pathways and the diagnosis of metabolic disorders. The stability of the C-D bond ensures that the isotopic label is retained throughout the metabolic process, providing a clear signal for tracking.

The key property that makes this compound useful as a probe is its mass difference compared to its non-deuterated counterpart. This difference is readily detectable by mass spectrometry, allowing for its differentiation from endogenous, non-labeled molecules.

Table 1: Mass Spectrometric Properties of Diethyl 2-Ethyl-2-methylmalonate and its D3-Isotopologue

CompoundMolecular FormulaExact Mass (Da)
Diethyl 2-Ethyl-2-methylmalonateC₁₀H₁₈O₄202.1205
This compoundC₁₀H₁₅D₃O₄205.1394

This table illustrates the theoretical exact mass of the parent molecule. In mass spectrometry analysis, various fragment ions would also be observed, each with a corresponding mass shift of +3 Da for the deuterated species where the deuterated methyl group is retained.

Scope and Objectives of Research Endeavors Involving this compound

The research endeavors involving this compound are primarily focused on two main areas: metabolic pathway elucidation and the study of enzyme reaction mechanisms.

Metabolic Pathway Elucidation: A major objective is to use this compound as a stable isotope tracer to investigate inborn errors of metabolism. For instance, upon hydrolysis, it can serve as a precursor to labeled methylmalonic acid, a key biomarker for methylmalonic acidemia. By administering the deuterated compound and measuring the levels of its labeled metabolites in biological fluids, researchers can study the flux through specific metabolic pathways and diagnose diseases.

Mechanistic Studies and the Kinetic Isotope Effect: Another key objective is to utilize the deuterated methyl group to probe the mechanisms of enzymatic or chemical reactions. If a reaction involves the cleavage of a C-H bond from the methyl group in its rate-determining step, a significant kinetic isotope effect (KIE) would be observed when comparing the reaction rate of the D3-compound to its non-deuterated isotopologue. This allows for the detailed investigation of transition state structures and reaction pathways. nih.gov

Table 2: Illustrative Data for a Hypothetical Kinetic Isotope Effect Study

SubstrateRate Constant (k)Kinetic Isotope Effect (kH/kD)
Diethyl 2-Ethyl-2-methylmalonate (H)kH\multirow{2}{*}{kH/kD > 1 (if C-H/C-D bond cleavage is rate-limiting)}
This compound (D)kD

This table illustrates the principle of a kinetic isotope effect study. The actual value of kH/kD would depend on the specific reaction being studied.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B147241 Diethyl 2-Ethyl-2-methylmalonate-D3 CAS No. 848565-90-2

Properties

IUPAC Name

diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGILDUWDVBJX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Investigations Utilizing Diethyl 2 Ethyl 2 Methylmalonate D3 and Analogs

Elucidation of Organic Reaction Mechanisms

The study of organic reaction mechanisms is greatly enhanced by the use of isotopically labeled molecules. Diethyl 2-Ethyl-2-methylmalonate-D3 and similar deuterated malonic esters are instrumental in providing detailed insights into reaction pathways.

While specific studies detailing the use of this compound in tracing carbon skeleton rearrangements are not extensively documented in readily available literature, the principle is well-established with analogous deuterated compounds. chem-station.com Deuterium (B1214612) labeling is a definitive method for tracking the movement of specific carbon atoms or functional groups during a reaction. For instance, in reactions prone to rearrangement, such as the Favorskii rearrangement or certain sigmatropic shifts, a deuterium-labeled methyl group, as in our subject compound, would allow chemists to determine if the methyl group migrates and to what extent. The unique mass of deuterium makes it easily detectable by mass spectrometry, allowing for the precise analysis of product structures and the elucidation of the rearrangement pathway.

The malonic ester synthesis is a classic method for preparing carboxylic acids. pressbooks.pubucalgary.ca The reaction proceeds through a key enolate intermediate. The formation and subsequent alkylation of this enolate are critical steps. organicchemistrytutor.comjove.com The stability and structure of the transition state during the SN2 alkylation of the malonate enolate can be probed using deuterated analogs. researchgate.netmasterorganicchemistry.com

The transition state in the alkylation of a malonic ester enolate is a crucial point in the reaction pathway. The use of deuterated compounds can provide information about the geometry and stability of this transient species. For example, a secondary kinetic isotope effect (SKIE) can be observed when deuterium is present at a position not directly involved in bond breaking. wikipedia.orglibretexts.org In the case of this compound, the deuterium atoms are on the methyl group, which is adjacent to the reacting center in subsequent reactions. Changes in the hybridization of the alpha-carbon from sp³ in the reactant to a more sp²-like character in the transition state can be influenced by the presence of deuterium, leading to a measurable KIE. wikipedia.orgutdallas.edu This effect, although small, can provide valuable data on the structure of the transition state. researchgate.net

Interactive Data Table: Theoretical Secondary Kinetic Isotope Effects in SN2 Reactions

Isotopic Substitution PositionHybridization ChangeExpected kH/kDImplication for Transition State
α-carbonsp³ → sp²> 1 (Normal)Looser transition state
α-carbonsp² → sp³< 1 (Inverse)Tighter transition state

This table illustrates the expected secondary kinetic isotope effects based on changes in hybridization at the α-carbon during an SN2 reaction. These principles can be applied to understand the transition states in reactions involving malonate esters.

The most direct application of this compound in mechanistic studies is through the observation of the kinetic isotope effect (KIE). chem-station.com The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. libretexts.org

In the context of malonic ester synthesis, if a subsequent reaction step involved the abstraction of a deuterium atom from the methyl group, a primary KIE would be observed. libretexts.org The magnitude of this KIE (kH/kD) can provide strong evidence for the mechanism, indicating whether the C-D bond is broken in the transition state of the slowest step. jove.comcdnsciencepub.com For instance, in an elimination reaction where a base removes a deuterium from the methyl group, a significant primary KIE would be expected.

The alkylation of diethyl malonate is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. pressbooks.pubopenstax.org The enolate of the malonate acts as the nucleophile, attacking an alkyl halide. organicchemistrytutor.comopenochem.org The synthesis of this compound itself involves such a step, where the enolate of diethyl ethylmalonate is alkylated with a deuterated methyl halide (e.g., CD3I). orgsyn.org

In subsequent reactions, the fully substituted Diethyl 2-Ethyl-2-methylmalonate can undergo hydrolysis and decarboxylation. ucalgary.cajove.com While the deuterated methyl group is not directly involved in these steps, its isotopic signature is crucial for tracking the molecule in more complex reaction sequences.

Furthermore, malonate esters can participate in Michael additions and Claisen condensations. wikipedia.orgyoutube.com In a scenario where a derivative of this compound is used in a Claisen condensation, the deuterium-labeled methyl group would remain intact in the resulting β-keto ester, serving as a tracer to confirm the reaction pathway. wikipedia.orglibretexts.org

Mechanistic Studies in Enzymatic Catalysis and Biochemical Pathways

Isotopically labeled substrates are also invaluable for probing the mechanisms of enzyme-catalyzed reactions.

While there are no specific studies found detailing the use of this compound to probe H/D exchange in enzyme active sites, the principle can be illustrated with analogous systems. Enzymes that could potentially act on this substrate include carboxylesterases and lipases, which catalyze the hydrolysis of ester bonds. nih.govnih.govnih.govresearchgate.netfrontiersin.orgnih.govchempedia.inforesearchgate.netscispace.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to study the conformational dynamics of enzymes upon substrate binding. nih.govnih.gov In a hypothetical study, the binding of this compound to a carboxylesterase could be investigated. The enzyme would be incubated in a D2O buffer, and the rate of deuterium incorporation into the enzyme's backbone amide protons would be measured by mass spectrometry. nih.govnih.govresearchgate.net

Changes in the deuterium uptake pattern in the presence of the substrate can reveal which parts of the enzyme become more or less exposed to the solvent upon binding. This provides insights into the location of the active site and any allosteric conformational changes that occur. For instance, regions that show reduced deuterium exchange upon substrate binding are likely part of the binding pocket or are involved in conformational changes that shield them from the solvent.

Interactive Data Table: Hypothetical HDX-MS Data for a Carboxylesterase with a Malonate Substrate

Enzyme RegionDeuterium Uptake (Substrate-Free)Deuterium Uptake (Substrate-Bound)Interpretation
Peptide 1 (Active Site Loop)HighLowPeptide is likely part of the binding site and becomes protected from solvent upon substrate binding.
Peptide 2 (Surface Loop)HighHighThis region is likely not directly involved in substrate binding.
Peptide 3 (Core β-sheet)LowLowThis region is part of the stable core of the enzyme.
Peptide 4 (Allosteric Site)HighModerateSubstrate binding induces a conformational change that partially shields this remote site.

This table presents a hypothetical scenario of how HDX-MS data could be interpreted to understand the interaction between a carboxylesterase and a malonate substrate.

The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) of serine, histidine, and a glutamate (B1630785) or aspartate residue. nih.govnih.govresearchgate.net The serine acts as a nucleophile to attack the carbonyl carbon of the ester. While H/D exchange at the active site can be complex to measure directly for the substrate itself during catalysis, studying the enzyme's dynamics with and without the substrate provides crucial mechanistic information.

Isotopic Tracer Studies for Elucidating Metabolic Pathway Flux and Intermediates

Isotopic tracer studies are a cornerstone of metabolic research, allowing scientists to trace the journey of atoms through various biochemical reactions. wikipedia.org By introducing a compound labeled with a stable isotope, such as the deuterium in this compound, researchers can follow its transformation and incorporation into downstream metabolites. youtube.com This technique provides invaluable insights into the connectivity and flow (flux) of metabolic pathways. nih.gov

The use of stable isotope-labeled compounds, including deuterated ones, is crucial for understanding the disposition, bioavailability, and potential toxicity of drugs and other xenobiotics. researchgate.net These labeled molecules act as tracers, enabling the identification and quantification of metabolites in complex biological samples like blood, urine, and tissues. nih.govacs.org Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and measure the isotopic enrichment in these metabolites, allowing for the delineation of metabolic pathways. nih.govnih.gov

For instance, a deuterated compound can be administered to an organism, and subsequent analysis of biological fluids can reveal the structures of its metabolites. This information is critical for constructing a comprehensive picture of how the body processes a particular substance. acs.org The ability to track the metabolic fate of a molecule is fundamental in drug discovery and development, as it helps to identify active metabolites, potential toxic byproducts, and the primary routes of elimination. researchgate.net

Below is a table illustrating the application of isotopic tracers in metabolic studies:

Tracer Compound ApplicationAnalytical TechniqueInformation GainedReference
Tracing metabolic fate of drugsMass Spectrometry, NMRIdentification of metabolites, elucidation of metabolic pathways researchgate.netacs.org
Quantifying metabolic fluxMass SpectrometryMeasurement of the rate of flow through metabolic pathways nih.govnih.gov
Following nutrient assimilationMass SpectrometryUnderstanding how cells take up and utilize nutrients nih.gov
Studying whole-body metabolismStable Isotope TracersInsight into systemic metabolic regulation in health and disease nih.gov

Determination of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. nih.govnih.gov By measuring the KIE, researchers can gain profound insights into the transition state of an enzyme-catalyzed reaction, which is the high-energy intermediate state that reactants must pass through to become products. einsteinmed.edu

Deuterium labeling, as in this compound, is a common strategy for probing KIEs. nih.gov If the C-D bond is cleaved in the rate-limiting step, the reaction will proceed more slowly than the corresponding reaction with a C-H bond. The magnitude of this effect provides valuable information about the geometry and vibrational frequencies of the transition state. einsteinmed.edu

KIE studies have been instrumental in understanding the mechanisms of a wide variety of enzymes. nih.gov For example, they have been used to demonstrate that C-H bond cleavage is often a rate-limiting step in reactions catalyzed by cytochrome P450 enzymes, a major family of drug-metabolizing enzymes. nih.gov The presence of a significant primary deuterium KIE is strong evidence for the involvement of hydrogen abstraction in the reaction mechanism. nih.gov

The following table summarizes key aspects of KIE studies in enzymology:

KIE ApplicationPrincipleMechanistic InsightReference
Identifying rate-determining stepsA heavier isotope slows down a reaction if the bond to it is broken in the slowest step.Elucidation of the reaction bottleneck. nih.gov
Probing transition state structureThe magnitude of the KIE is related to the changes in bond vibrations at the transition state.Information about the geometry of the transition state. einsteinmed.edu
Investigating enzymatic mechanismsUsed to test hypotheses about how enzymes catalyze reactions.Validation or refutation of proposed reaction pathways. nih.govnih.gov
Studying enzyme dynamicsIsotopic substitution can affect protein dynamics, which can influence catalytic rates.Understanding the role of protein motion in catalysis. nih.gov

Understanding Enzyme Promiscuity and Metabolite Repair Mechanisms

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its primary, physiological substrate. nih.gov This phenomenon is evolutionarily significant and has implications for drug metabolism and the evolution of new enzymatic functions. Isotopic labeling can be a valuable tool in characterizing the mechanisms of promiscuous enzymes. nih.gov

By using isotopically labeled analogs of different potential substrates, researchers can compare the kinetic parameters and KIEs for the reactions. This can reveal how the enzyme accommodates different molecular structures and whether the same or different chemical steps are rate-limiting for various substrates.

Metabolite repair is a crucial cellular process where enzymes recognize and convert non-canonical or damaged metabolites back into their correct forms, thus preventing metabolic dysfunction. Isotopic tracers can be employed to follow the fate of these aberrant metabolites and to elucidate the pathways by which they are repaired. For example, a labeled, damaged metabolite could be introduced into a cellular system to identify the enzymes responsible for its conversion and to quantify the flux through the repair pathway.

The study of the DNA repair enzyme AlkB provides a clear example of promiscuous substrate recognition. nih.gov This enzyme can repair a wide variety of alkylated DNA bases. Structural and enzymatic studies, which could be complemented by isotopic labeling, help to understand how the enzyme's active site can bind to and catalyze the dealkylation of these structurally diverse substrates. nih.gov

Investigation of Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). masterorganicchemistry.com This type of reaction is common in both biological and synthetic chemistry. The decarboxylation of β-keto acids and malonic acids occurs readily upon heating. masterorganicchemistry.com

Isotopically labeled compounds, such as those containing carbon-13 (¹³C) or deuterium, are instrumental in elucidating the mechanisms of decarboxylation reactions. aap.orgacs.org For example, by labeling the carboxyl carbon with ¹³C, researchers can track its fate and confirm that it is indeed the atom that is lost as ¹³CO₂. aap.org

The mechanism of decarboxylation of β-keto acids is thought to proceed through a cyclic, concerted transition state. masterorganicchemistry.com Deuterium labeling can be used to probe the details of this transition state. For instance, placing a deuterium atom at a position involved in the proton transfer that accompanies decarboxylation would be expected to result in a kinetic isotope effect, providing evidence for the proposed concerted mechanism. masterorganicchemistry.com

The malonic ester synthesis is a classic organic reaction that involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield a carboxylic acid. masterorganicchemistry.com Using a deuterated alkylating agent with diethyl malonate would result in a deuterated analog of Diethyl 2-Ethyl-2-methylmalonate, which could then be used to study the stereochemistry and mechanism of the subsequent decarboxylation step.

The following table outlines the use of isotopic labeling in studying decarboxylation:

Isotopic Labeling ApplicationIsotope UsedMechanistic Question AddressedReference
Tracing the carboxyl group¹³CConfirms the origin of the released CO₂. aap.orgacs.org
Probing the transition stateDeuteriumInvestigates the role of proton transfer in the rate-determining step. masterorganicchemistry.com
Studying stereochemistryDeuteriumDetermines the stereochemical outcome of the reaction. researchgate.net

Iv. Advanced Analytical Methodologies for Deuterated Malonates in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds. In the context of deuterated molecules, specific NMR methods are employed to confirm the site and extent of deuterium (B1214612) incorporation and to simplify complex spectra.

Deuterium NMR (²H NMR) serves as a direct method for observing the deuterium nuclei within a molecule. Its primary application in the study of Diethyl 2-Ethyl-2-methylmalonate-D3 is to verify the successful incorporation of deuterium into the methyl group. huji.ac.ilmagritek.com While ²H NMR has a chemical shift range similar to proton NMR, the signals are typically broader. huji.ac.ilmagritek.com The presence of a resonance in the ²H spectrum corresponding to the methyl group confirms the deuteration process. magritek.com Although the resolution is lower than in ¹H NMR, it is an essential tool for confirming the isotopic label's presence and location. huji.ac.il Research on related compounds, such as perdeutero-malonic acid, has demonstrated the utility of deuterium wideline NMR spectra in characterizing molecular dynamics in the solid state, a technique that can also be applied to other deuterated malonates. nih.gov

Furthermore, the isotope effect extends to neighboring carbon atoms. Carbons up to four bonds away from the site of deuteration can experience small but measurable upfield shifts in their resonance frequencies. nih.govrsc.org This phenomenon is useful for confirming the location of the deuterium label and can be used to monitor the progress of deuteration reactions. nih.govnih.gov By comparing the ¹³C spectrum of the deuterated compound to its non-deuterated analogue, researchers can assign signals with greater confidence. olemiss.edu

Table 1: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) for Diethyl 2-Ethyl-2-methylmalonate and its D3-Isotopologue in CDCl₃.
Carbon AtomExpected Shift (Non-Deuterated)Expected Shift (D3-Isotopologue)Expected Multiplicity (D3-Isotopologue)Comment
C=O (Ester)~171~171SingletMinimal isotope effect expected.
-O-CH₂-CH₃~61~61SingletNegligible isotope effect expected.
Quaternary Carbon~52Slightly Upfield (~51.8)Singlet²ΔC(D) isotope shift observed.
-CH₂- (Ethyl)~25Slightly Upfield (~24.9)Singlet³ΔC(D) isotope shift observed.
-CH₃ (Deuterated)~18Upfield ShiftMultiplet (e.g., Heptet)¹ΔC(D) primary isotope shift and C-D coupling observed.
-O-CH₂-CH₃~14~14SingletNegligible isotope effect expected.
-CH₃ (Ethyl)~8~8SingletNegligible isotope effect expected.

Note: The chemical shift values for the non-deuterated compound are based on analogous structures like diethyl methylmalonate and diethyl malonate. chemicalbook.comchemicalbook.com The expected shifts for the D3-isotopologue are predictive, based on established principles of deuterium-induced isotope effects. nih.gov

Proton NMR is one of the most common analytical techniques in organic chemistry. huji.ac.il The strategic replacement of protons with deuterium atoms dramatically simplifies the ¹H NMR spectrum. studymind.co.uk For this compound, the most notable feature in its ¹H NMR spectrum is the absence of the signal corresponding to the methyl group protons at the 2-position. Since deuterium resonates at a very different frequency from protons, the C-D3 group is effectively "invisible" in a standard ¹H NMR experiment. researchgate.netresearchgate.net

This simplification allows for the unambiguous assignment of the remaining proton signals, such as those from the two ethyl groups. Without the potentially overlapping signal from the methyl group, the quartets and triplets of the ethyl ester and the ethyl substituent are clearly resolved. This technique of selective deuteration is a powerful tool for simplifying the spectra of complex molecules, enabling more accurate structural analysis. nih.gov Research has demonstrated the utility of using deuterated malonates as probes where the isotopic label allows for direct quantification of enantiomeric mixtures via ¹H NMR. researchgate.net

The use of deuterated solvents is a standard and crucial practice in NMR spectroscopy for several reasons. simsonpharma.comnanalysis.com

Avoiding Solvent Signal Interference : Organic solvents contain a vast number of proton atoms relative to the dissolved sample. If a regular, proton-containing solvent were used, its massive signal would overwhelm the signals from the analyte. researchgate.netlabinsights.nl Deuterated solvents, where most hydrogen atoms are replaced by deuterium, are used because deuterium absorbs at a different frequency, thus rendering the solvent invisible in the ¹H spectrum. researchgate.net

Field-Frequency Locking : Modern NMR spectrometers rely on a "lock" system to maintain a stable magnetic field, which is essential for high-resolution measurements. The spectrometer constantly monitors the resonance frequency of the deuterium in the solvent and adjusts the magnetic field to keep it constant. researchgate.netresearchgate.netsimsonpharma.com

Internal Chemical Shift Referencing : Although deuteration is never 100% complete, the small, residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃) is sharp and its chemical shift is well-known. ucla.edu This residual peak is often used as a convenient secondary internal reference to calibrate the chemical shift scale. nanalysis.com

Common deuterated solvents used in research include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Deuterium oxide (D₂O), and Acetone-d₆. nanalysis.comlabinsights.nlpmarketresearch.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For isotopically labeled compounds, MS is particularly vital for confirming isotopic enrichment and for quantitative analysis.

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for highly accurate and precise quantification of chemical substances. It is considered an absolute measurement method because it is less susceptible to matrix effects or analyte loss during sample preparation, which can affect other calibration strategies. nist.gov

The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample containing the unlabeled analyte of interest. The D3-labeled compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled compound, ensuring they behave similarly during extraction, chromatography, and ionization. americanlaboratory.com

After adding the standard, the mixture is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Although the labeled and unlabeled compounds often co-elute, the mass spectrometer can easily distinguish them based on their different molecular weights (a 3-dalton difference). americanlaboratory.com By measuring the ratio of the mass spectral signal intensities of the labeled (internal standard) and unlabeled (analyte) compounds, the exact quantity of the analyte in the original sample can be calculated with high precision. acs.org

Table 2: Principle of Isotope Dilution Mass Spectrometry (IDMS) for Quantifying Diethyl 2-Ethyl-2-methylmalonate.
StepActionDescriptionExample Data
1SpikingA known amount of the D3-labeled internal standard is added to the sample.Add 100 ng of this compound.
2HomogenizationThe sample and internal standard are thoroughly mixed to ensure equilibrium.Vortex mixing of sample and standard.
3Analysis (GC-MS)The mixture is injected into the GC-MS. The mass spectrometer monitors the molecular ions of both the analyte and the standard.Monitor m/z for Analyte and m/z for D3-Standard.
4Ratio MeasurementThe ratio of the peak areas (or heights) of the analyte and the internal standard is measured.Measured Intensity Ratio (Analyte/Standard) = 0.75.
5QuantificationThe amount of analyte is calculated based on the known amount of the standard and the measured intensity ratio.Amount of Analyte = 100 ng * 0.75 = 75 ng.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds such as this compound. Its capacity to measure mass-to-charge ratios (m/z) with high accuracy is fundamental to confirming the isotopic purity and elucidating the structural integrity of the labeled molecule.

Isotopic Purity Assessment: The primary role of HRMS in this context is to verify the degree of deuterium incorporation and identify the presence of any unlabeled or partially labeled species. Isotopic purity is a critical parameter, as it directly impacts the accuracy of quantitative studies where the deuterated compound is used as an internal standard. Techniques like Isotope Ratio Mass Spectrometry (IRMS) can quantify isotopic purity by precisely measuring the ratios of isotopic ions (e.g., ¹³C/¹²C). For deuterated malonates, HRMS can resolve the minute mass difference between the deuterated (D) and protium (B1232500) (¹H) forms, allowing for an accurate assessment of the label's incorporation. The validation of isotopic purity, often aimed for levels exceeding 99 atom %, is a crucial quality control step.

In the case of this compound, the position of the deuterium label on the ethyl group would be expected to influence the fragmentation pathways. For example, cleavages involving the ethyl group would produce fragment ions with a mass shift corresponding to the number of deuterium atoms present. Analysis of these shifted fragments in the mass spectrum confirms the location of the isotopic label within the molecule. The study of 2-substituted diethyl malonate derivatives has shown that while aryl derivatives tend to produce an intense molecular ion, other derivatives may not, highlighting the influence of substituents on ion stability. mdpi.com

Table 1: Key Mass Spectrometry Techniques for Deuterated Compound Analysis
TechniquePrimary ApplicationInformation ObtainedRelevance to this compound
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity & Accurate Mass MeasurementPrecise m/z values, elemental composition, confirmation of deuteration.Confirms the successful incorporation and number of deuterium atoms.
Isotope Ratio Mass Spectrometry (IRMS)Quantitative Isotopic AbundancePrecise ratios of stable isotopes (e.g., D/H). Quantifies the isotopic enrichment and purity of the labeled standard.
Electron Impact Mass Spectrometry (EI-MS)Structural ElucidationCharacteristic fragmentation patterns ("fingerprints"). mdpi.comReveals the location of the deuterium label through mass shifts in fragment ions. mdpi.com
Tandem Mass Spectrometry (MS/MS)Specific Compound Detection in MixturesPrecursor-to-product ion transitions, enhanced selectivity. nih.govAllows for highly specific quantification in complex biological matrices. nih.gov

Application of LC-MS and GC-MS in Complex Mixture Analysis and Metabolomics

The coupling of chromatography with mass spectrometry, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides the robust analytical power required for analyzing complex biological samples in fields like metabolomics. nih.govyoutube.com Deuterated malonates are frequently used as internal standards in these analyses to ensure accurate quantification.

LC-MS-based metabolomics is a powerful approach for obtaining a comprehensive snapshot of the small-molecule metabolites in a biological system. nih.govyoutube.com In these untargeted or targeted analyses, deuterated internal standards are crucial for correcting for variations in sample preparation and instrument response. nih.gov The process involves adding a known amount of the deuterated standard (e.g., this compound) to a sample before processing. The standard co-elutes with its non-labeled analogue but is distinguished by the mass spectrometer due to its higher mass. nih.gov Research has shown that the use of deuterated solvents, often employed in NMR studies, does not negatively impact subsequent LC/MS analysis, facilitating multi-platform approaches. nih.gov

GC-MS is another cornerstone technique, particularly for the analysis of volatile or semi-volatile compounds. mdpi.com In metabolomics, GC-MS can detect and quantify a wide array of metabolites. youtube.com The use of a deuterated internal standard, such as a deuterated malonate derivative, is a well-established practice to achieve accurate quantification, as demonstrated in the analysis of compounds like diacetyl in wine using a deuterated standard. nih.gov The standard helps to normalize the signal of the target analyte, accounting for any variability during the extraction and analysis process. nih.gov

Chromatographic Techniques in Conjunction with Spectroscopic Analysis

The separation of components within a complex mixture is a prerequisite for accurate spectroscopic analysis. Gas and liquid chromatography are the premier separation techniques used in conjunction with mass spectrometry for the analysis of deuterated malonates.

Gas Chromatography (GC) for Volatile Deuterated Malonate Derivatives

Gas chromatography is ideally suited for the analysis of compounds that are volatile or can be made volatile through chemical derivatization. mdpi.comyoutube.com Diethyl 2-Ethyl-2-methylmalonate is a relatively volatile compound, making GC a suitable analytical method. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. mdpi.com

An interesting phenomenon observed in GC is that deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. chromforum.org This is counter-intuitive, as the increased mass would suggest a later elution. However, the effect is attributed to the deuterated compounds having a slightly lower affinity for the stationary phase of the GC column. chromforum.org This chromatographic separation between the analyte and its deuterated internal standard must be considered during method development. The use of deuterated standards in GC-MS is a common strategy for the precise quantification of volatile compounds in various matrices. nih.gov The technique is highly sensitive and specific, providing reliable data for metabolomics and other quantitative studies. nih.gov

Liquid Chromatography (LC) for Non-Volatile Deuterated Malonate Derivatives

Liquid chromatography is the method of choice for compounds that are non-volatile, polar, or thermally unstable. youtube.com While Diethyl 2-Ethyl-2-methylmalonate itself can be analyzed by GC, many other malonate derivatives or metabolites may be less volatile and require LC for separation. LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for analyzing compounds in complex biological fluids like plasma or urine. nih.govyoutube.com

In LC-MS analysis, the deuterated internal standard is added to the sample to enable accurate quantification. nih.gov The separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase. youtube.com Unlike in GC, the mass difference between the deuterated and non-deuterated compounds typically does not result in chromatographic separation in LC. They co-elute, but the mass spectrometer can easily differentiate them based on their distinct mass-to-charge ratios. nih.gov This co-elution is advantageous as it ensures that both the analyte and the internal standard are subjected to the exact same conditions, including any potential ion suppression effects in the MS source, leading to more accurate and precise results. Studies have demonstrated the utility of LC-MS for comprehensive metabolome coverage, enabling the measurement of thousands of distinct chemical compounds. plos.org

Table 2: Comparison of GC and LC for Deuterated Malonate Analysis
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Analyte SuitabilityVolatile or semi-volatile compounds. mdpi.comNon-volatile, polar, or thermally labile compounds. youtube.com
DerivatizationMay be required to increase volatility.Generally not required.
Elution of Deuterated StandardMay elute slightly before the non-deuterated analyte. chromforum.orgTypically co-elutes with the non-deuterated analyte.
Coupling with MSGC-MS is a standard, robust technique. mdpi.comLC-MS/MS provides high sensitivity and specificity. nih.govnih.gov
Common ApplicationsAnalysis of volatile organic compounds, environmental analysis. youtube.comMetabolomics, clinical chemistry, pharmaceutical analysis. nih.govyoutube.comnih.gov

V. Theoretical and Computational Chemistry Approaches in the Study of Diethyl 2 Ethyl 2 Methylmalonate D3

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the behavior of electrons in molecules and how this dictates their structure and reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost. It is well-suited for studying the electronic properties of molecules like Diethyl 2-Ethyl-2-methylmalonate-D3.

Ground State Properties: For the ground state, DFT calculations can determine key properties such as molecular geometry, electron density distribution, and orbital energies (HOMO/LUMO). The substitution of three hydrogen atoms with deuterium (B1214612) in the methyl group has a negligible effect on the electronic ground state structure and properties like the HOMO-LUMO gap, as these are primarily governed by the electron distribution, which is identical for isotopes. However, the vibrational frequencies associated with the C-D bonds will be significantly different from the C-H bonds, a fact that is crucial for predicting isotope effects.

Excited States: Time-Dependent DFT (TD-DFT) is a widely used method to study electronic excited states. aps.org It allows for the calculation of excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy. While simple approximations have shown promise, they can have deficiencies in describing certain spectra, leading to ongoing research for improved TD-DFT potentials. aps.org For this compound, TD-DFT could predict its electronic absorption spectrum. Similar to the ground state, the effect of deuteration on the electronic excitation energies themselves is expected to be minimal. The primary utility of DFT in this context is establishing a baseline for the non-deuterated compound and providing the necessary data for isotope effect calculations. researchgate.netnih.gov Multi-state DFT (MSDFT) is a more recent development that aims to treat ground and excited states on an equal footing, offering a rigorous framework for such investigations. chemrxiv.org

A typical DFT study on a related malonic ester might involve the parameters shown in the table below.

Computational Parameter Typical Selection Purpose
Functional B3LYP, CAM-B3LYP, M06-2XApproximates the exchange-correlation energy, a key component of the total energy.
Basis Set 6-31G(d), 6-311+G(d,p), def2-TZVPDescribes the atomic orbitals used to construct the molecular orbitals.
Solvation Model PCM, SMDAccounts for the effect of a solvent on the molecule's properties.
Calculation Type Geometry Optimization, Frequency, TD-DFTDetermines the lowest energy structure, vibrational modes, and electronic excitation energies, respectively.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods are often more computationally demanding than DFT but can provide higher accuracy.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to analyze the energetic profiles of its chemical reactions. A key reaction for malonic esters is hydrolysis followed by decarboxylation. masterorganicchemistry.comlibretexts.orgpatsnap.com Computational methods can map the potential energy surface for these reaction steps, identifying transition states and calculating activation energies.

The deuteration of the methyl group would be most relevant in reactions where a C-H bond of that specific methyl group is broken or sterically involved in the transition state. In such a case, the difference in zero-point energy (ZPE) between the C-H and C-D bonds would lead to a significant kinetic isotope effect (KIE), which can be precisely calculated using these high-level methods.

Quantum chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. While deuteration does not significantly alter the electronic environment of neighboring nuclei, its direct effects on the NMR spectrum are profound:

The ¹H NMR spectrum would lack a signal for the deuterated methyl group.

The ¹³C NMR spectrum would show the carbon of the -CD₃ group as a multiplet (typically a 1:1:1 triplet for a CD₃ group) due to one-bond C-D coupling, and its chemical shift might be slightly different from the corresponding -CH₃ group due to isotope effects.

The table below shows experimental NMR data for the parent compound, Diethyl malonate, which serves as a reference for calculated values. uncp.edu

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂- (malonyl)3.358 (singlet)41.149
-O-CH₂- (ethyl)4.203 (quartet)60.903
-CH₃ (ethyl)1.279 (triplet)13.558
C=On/a166.125

Molecular Dynamics Simulations for Conformational and Dynamic Insights

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, such as conformational changes and interactions with other molecules. researchgate.netnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The two ethyl groups and the central substituted carbon allow for significant rotational freedom. MD can reveal the most populated conformations in different environments (e.g., in a vacuum vs. in a solvent) and the timescales of transitions between them. These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site. mdpi.com

In Silico Modeling of Deuterium Incorporation and Prediction of Isotope Effects

The primary reason for synthesizing a deuterated compound like this compound is often to leverage the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. nih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond.

In silico modeling is essential for predicting the magnitude of the KIE. acs.org The general steps for predicting the KIE for a reaction involving this compound would be:

Reactant and Transition State Calculation: Use DFT to calculate the optimized geometries and vibrational frequencies for both the non-deuterated and deuterated reactants.

Transition State Identification: Locate the transition state structure for the reaction of interest (e.g., a metabolic oxidation reaction).

Frequency Calculation: Calculate the vibrational frequencies for both the non-deuterated and deuterated transition states.

KIE Calculation: Use the calculated vibrational frequencies to determine the zero-point energies (ZPEs) and compute the KIE, often using established theoretical frameworks like transition state theory.

The accurate prediction of KIEs is now considered fairly routine using DFT calculations. wikipedia.org This predictive power is invaluable in fields like medicinal chemistry, where deuteration is used to slow down drug metabolism by cytochrome P450 enzymes, potentially improving a drug's pharmacokinetic profile. researchgate.net

Isotope Effect Type Description Typical Calculated kH/kD Value
Primary KIE The C-H/D bond is broken in the rate-determining step of the reaction.~2-7
Secondary KIE (α) The C-H/D bond is not broken but is attached to a carbon that undergoes rehybridization (e.g., sp³ to sp²).~1.0-1.2 (normal) or ~0.8-0.9 (inverse) wikipedia.org
Secondary KIE (β) The C-H/D bond is adjacent to the reacting center.~1.15-1.3 wikipedia.org

Vi. Future Directions and Emerging Research Avenues for Diethyl 2 Ethyl 2 Methylmalonate D3

Development of Novel and More Efficient Synthetic Routes for Site-Specific Deuteration

The synthesis of isotopically labeled compounds, particularly with site-specificity, is a continuing area of development in organic chemistry. For Diethyl 2-Ethyl-2-methylmalonate-D3, where the deuterium (B1214612) is located on the ethyl group, future research could focus on more efficient and selective deuteration methods.

Current methods for producing deuterated malonic esters often rely on classical reactions like the malonic ester synthesis, which involves the deprotonation of a malonate followed by alkylation. wikipedia.orgmasterorganicchemistry.compatsnap.comopenochem.org While effective, these methods can sometimes lead to mixtures of products or require multiple steps. wikipedia.org

Future research will likely target the development of catalytic methods for direct and selective C-H bond activation and deuteration. This could involve transition-metal catalysts that can selectively replace specific hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). researchgate.net Such advancements would offer more atom-economical and environmentally friendly synthetic routes.

Table 1: Comparison of Potential Synthetic Strategies for Deuteration

Method Description Potential Advantages Challenges
Classical Malonic Ester Synthesis Alkylation of a deuterated precursor or deuteration of an intermediate. wikipedia.orgmasterorganicchemistry.compatsnap.comopenochem.orgWell-established and reliable.Can be multi-step; potential for side products. wikipedia.org
Catalytic H-D Exchange Direct replacement of hydrogen with deuterium using a catalyst and a deuterium source. researchgate.netHigh efficiency, site-selectivity, and atom economy.Catalyst development and optimization are required.
Enzyme-Catalyzed Deuteration Use of enzymes to catalyze the selective incorporation of deuterium.High specificity and mild reaction conditions.Enzyme discovery and engineering for specific substrates.

Advanced Applications in Systems Biology and Multi-Omics Research Methodologies

Stable isotope-labeled compounds are indispensable tools in systems biology and multi-omics research, which involve the large-scale study of biological systems. nih.gov this compound, as a deuterated building block, could be used to synthesize labeled molecules for metabolic studies.

In metabolic flux analysis, deuterated compounds can be introduced into cells or organisms to trace the flow of atoms through metabolic pathways. The labeled metabolites can then be detected and quantified by mass spectrometry, providing insights into cellular metabolism in health and disease. While not a direct metabolite, this compound could serve as a precursor for synthesizing custom-labeled metabolic probes.

Future applications could involve its use in "multi-omics" studies that integrate data from genomics, proteomics, and metabolomics to build comprehensive models of biological systems. nih.gov The use of deuterated standards helps in the accurate quantification of molecules across these different "omes," leading to a more holistic understanding of cellular processes. clearsynth.comacanthusresearch.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Modeling

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly growing field. mit.eduarxiv.orgnih.gov These computational tools can predict molecular properties, reaction outcomes, and even design new molecules with desired characteristics. mit.edunih.gov

For this compound, ML models could be developed to predict its physical and chemical properties, as well as its behavior in various chemical reactions. This could accelerate research by reducing the need for extensive experimental work. For instance, ML algorithms could predict the kinetic isotope effect of reactions involving this compound, providing valuable mechanistic insights.

Furthermore, AI can be used in "explainable ML" to identify the specific structural features of a molecule that are responsible for its properties or activity. nih.gov This could be applied to understand how the deuterium in this compound influences its interactions in biological or chemical systems. The development of user-friendly applications like ChemXploreML is making these advanced predictive modeling techniques more accessible to chemists without extensive programming knowledge. mit.eduarxiv.org

Exploration of New Catalytic Transformations Involving Deuterated Malonates

Malonates are versatile building blocks in organic synthesis, participating in a wide range of catalytic transformations, including palladium-catalyzed arylations and asymmetric desymmetrizations. nih.govresearchgate.net The presence of deuterium in this compound can be leveraged to study the mechanisms of these reactions.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated versions of the malonate, researchers can determine whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction. This information is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts.

Future research could explore new catalytic reactions where this compound is a substrate. For example, investigating its behavior in novel C-C bond-forming reactions or in the synthesis of complex molecules could reveal new synthetic pathways and provide deeper mechanistic understanding. rsc.org

Application as an Isotopic Standard in Expanding Analytical Frontiers

One of the most immediate and impactful applications of this compound is as an internal standard for quantitative analysis, particularly in mass spectrometry. clearsynth.comacanthusresearch.com Stable isotope-labeled internal standards are considered the gold standard for correcting for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. acanthusresearch.comscispace.com

As analytical techniques become more sensitive and are applied to increasingly complex samples, the need for high-quality internal standards will grow. This compound can serve as a reliable standard for the quantification of its non-deuterated analog or related compounds in various matrices, such as environmental samples or biological fluids.

Future work in this area could involve developing and validating new analytical methods that utilize this compound as an internal standard for a broader range of analytes. This could include its use in emerging fields like metabolomics and environmental monitoring, where accurate quantification is critical. While deuterated standards are highly effective, it is important to consider potential issues such as isotopic exchange, where the deuterium may be lost. acanthusresearch.comsigmaaldrich.com Careful method development can minimize these effects. sigmaaldrich.com

Q & A

Q. What are the limitations of FTIR in distinguishing this compound from its non-deuterated analog?

  • Technical Note : FTIR struggles with deuterium detection due to overlapping C-D/C-H stretches (2000–2200 cm1^{-1}). Supplement with Raman spectroscopy or 2H^2H-NMR for unambiguous confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.